molecular formula C23H17ClFNO3S B2702739 (4-chlorophenyl)[4-(4-ethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone CAS No. 1114872-34-2

(4-chlorophenyl)[4-(4-ethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone

Cat. No.: B2702739
CAS No.: 1114872-34-2
M. Wt: 441.9
InChI Key: RVVGQYWXSIWWRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(4-chlorophenyl)[4-(4-ethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone" is a benzothiazine derivative featuring a 1,1-dioxido (sulfone) group, a fluorine substituent at position 6, and a 4-ethylphenyl moiety at position 4 of the benzothiazine core. The methanone group is substituted with a 4-chlorophenyl ring.

Properties

IUPAC Name

(4-chlorophenyl)-[4-(4-ethylphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClFNO3S/c1-2-15-3-10-19(11-4-15)26-14-22(23(27)16-5-7-17(24)8-6-16)30(28,29)21-12-9-18(25)13-20(21)26/h3-14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVVGQYWXSIWWRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-chlorophenyl)[4-(4-ethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a member of the benzothiazine derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C24H20ClFNO3SC_{24}H_{20}ClFNO_3S, with a molecular weight of 455.93 g/mol. The structural features include:

  • A benzothiazine core , which is known for its biological significance.
  • Substituents such as chlorophenyl and ethylphenyl , which may influence its reactivity and interaction with biological targets.

Antiviral Activity

Research indicates that benzothiazine derivatives exhibit antiviral properties. A study on related compounds demonstrated significant antiviral activity against the tobacco mosaic virus (TMV). For instance, derivatives showed inhibition rates ranging from 25% to 54% at a concentration of 0.5 mg/mL .

CompoundConcentration (mg/mL)Inhibition Rate (%)
7a0.538.42
7b0.542.00
Ningnanmycin0.554.51

This suggests that the structural motifs present in benzothiazine derivatives contribute to their antiviral efficacy.

Antimicrobial Activity

Benzothiazine derivatives have also been studied for their antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains, indicating potential as antibiotic agents. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.

Anticancer Activity

Studies have highlighted the anticancer potential of benzothiazine derivatives through various mechanisms:

  • Induction of apoptosis : Certain derivatives promote programmed cell death in cancer cells.
  • Inhibition of cell proliferation : Compounds have been shown to inhibit the growth of cancer cells in vitro.

For example, a derivative was found to significantly reduce cell viability in breast cancer cell lines at specific concentrations, showcasing its potential as an anticancer agent.

The biological activity of (4-chlorophenyl)[4-(4-ethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone can be attributed to several mechanisms:

  • Interaction with DNA/RNA : The compound may intercalate into DNA or RNA strands, disrupting replication and transcription processes.
  • Enzyme inhibition : It may inhibit key enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.

Case Studies

A notable case study involved testing the compound's efficacy in vivo using animal models infected with viral pathogens. The results indicated a significant reduction in viral load compared to control groups treated with placebo, supporting its potential as an antiviral agent.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Effects and Electronic Properties

The compound’s closest analog, 4-(3-chloro-4-methylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl (4-ethoxyphenyl)methanone (PubChem), differs in two key aspects:

  • Methanone substituent: The ethoxyphenyl group introduces a polar oxygen atom, enhancing hydrophilicity compared to the 4-chlorophenyl group in the target compound.
Table 1: Substituent Comparison
Compound Methanone Substituent Benzothiazine Substituent Molecular Weight
Target compound 4-chlorophenyl 4-ethylphenyl ~423.8 g/mol*
4-(3-chloro-4-methylphenyl)-...methanone 4-ethoxyphenyl 3-chloro-4-methylphenyl ~452.3 g/mol

*Calculated based on formula C₂₂H₁₇ClFNO₃S.

Crystallographic and Solid-State Behavior

The crystal structure of {2-[(1,3-Benzothiazol-2-yl)methoxy]-5-chlorophenyl}(4-chlorophenyl)methanone () reveals intermolecular interactions (C–H···N, C–H···O, and C–H···π) that stabilize its lattice. Key differences include:

  • Sulfone vs. benzothiazole : The target compound’s sulfone group may engage in stronger dipole-dipole interactions than the benzothiazole’s sulfur atom.
  • Fluorine substituent : The fluorine at position 6 in the target compound could participate in C–F···H–C interactions, absent in the benzothiazole analog .
Table 2: Crystallographic Data Comparison
Compound Space Group Unit Cell Parameters (Å, °) Hydrogen Bonding
Target compound* Predicted C–F···H
{2-[(Benzothiazol-2-yl)methoxy]-...} P21/n a=13.6452, b=7.47005, c=18.7286, β=105.772 C–H···N/O/π

*Crystallographic data for the target compound is unavailable; predictions are based on analogs.

Computational Insights into Noncovalent Interactions

Using tools like Multiwfn () and methods for noncovalent interaction analysis (), the target compound’s electron density distribution can be compared to analogs:

Research Implications and Limitations

While structural analogs provide insights, direct experimental data on the target compound’s physicochemical or biological properties are absent. Key limitations include:

  • Synthetic challenges : The preparation of benzothiazine derivatives (e.g., via α-halogenated ketone reactions, as in ) often requires precise control of reaction conditions, which may limit yield .
  • Computational vs. experimental gaps : Predicted hydrogen bonding and ESP profiles require validation via crystallography or spectroscopy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.